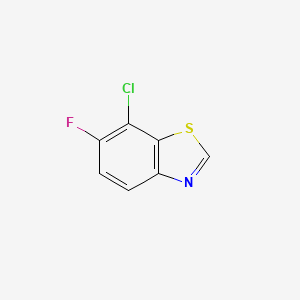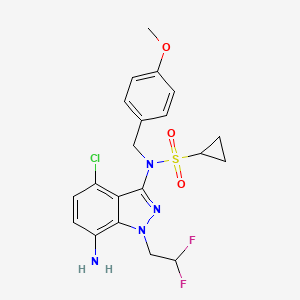
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a methylthio group, and a pyridinylmethanol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-bromopyridine. This is achieved by adding an aqueous solution of hydrobromic acid to 2-chloro-4-aminopyridine, followed by the addition of molecular bromine . The resulting compound undergoes further reactions to introduce the benzyloxy and methylthio groups, culminating in the formation of the desired pyridinylmethanol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine monochloride in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Iodine monochloride in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.
相似化合物的比较
Similar Compounds
4-Amino-2-chloropyridine: Shares the pyridine core but lacks the benzyloxy and methylthio groups.
2-Chloro-4-bromopyridine: A precursor in the synthesis of the target compound.
Uniqueness
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
InChI 键 |
YDCDRNODPAWFQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



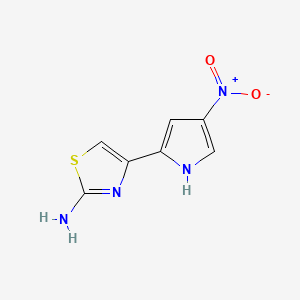

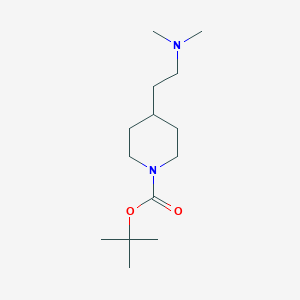
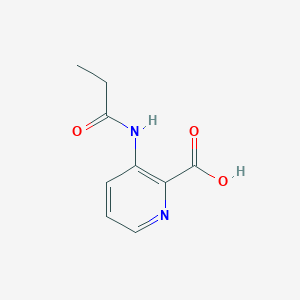
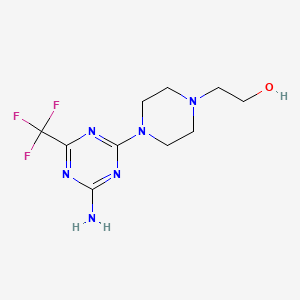
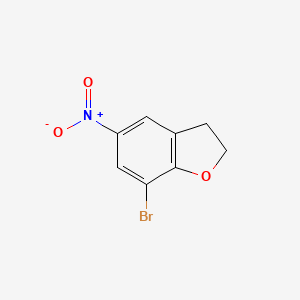
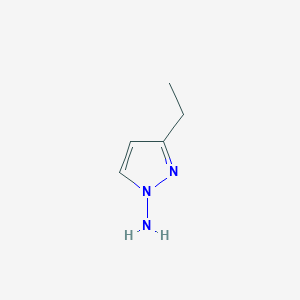
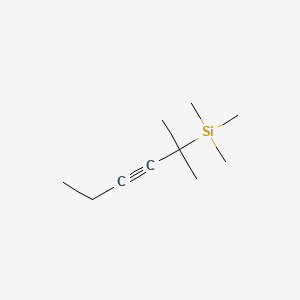
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
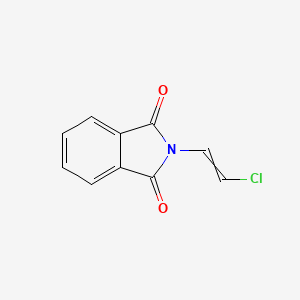
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
